1-Cyclopropyl-4-methylpentane-1-thiol
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Overview
Description
1-Cyclopropyl-4-methylpentane-1-thiol is an organic compound characterized by a cyclopropyl group attached to a pentane chain with a thiol group at the terminal position. This compound is notable for its unique structural features, which include a highly strained cyclopropyl ring and a thiol group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methylpentane-1-thiol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the Simmons-Smith reaction is a well-known method for cyclopropane synthesis, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate . This intermediate then reacts with an alkene to form the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-methylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers, other sulfur-containing derivatives.
Scientific Research Applications
1-Cyclopropyl-4-methylpentane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methylpentane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The cyclopropyl group, due to its strained nature, can participate in unique chemical reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Cyclopropylmethanethiol: Similar structure but with a shorter carbon chain.
Cyclopropylmethylamine: Contains an amine group instead of a thiol.
Cyclopropylcarbinol: Features a hydroxyl group instead of a thiol.
Uniqueness: 1-Cyclopropyl-4-methylpentane-1-thiol is unique due to the combination of a cyclopropyl ring and a thiol group, which imparts distinct chemical properties and reactivity. The presence of the thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18S |
---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
1-cyclopropyl-4-methylpentane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)3-6-9(10)8-4-5-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
KUYAOISXNNFXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1CC1)S |
Origin of Product |
United States |
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